3-Bromo-5-methoxy-4-propoxybenzoyl chloride
Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
3-Bromo-5-methoxy-4-propoxybenzoyl chloride may have potential applications in photodynamic therapy for cancer treatment. A study on zinc phthalocyanine derivatives, which are related compounds, demonstrated their usefulness as photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield. These features make them suitable for Type II photodynamic therapy mechanisms, which could be applicable to the study compound as well (Pişkin, Canpolat, & Öztürk, 2020).
Polymer Chemistry
In polymer chemistry, this compound-related compounds play a crucial role. A study involving the synthesis of 5-methoxy-2H-benzotriazol-2-yl mono- or disubstituted resorcinols and phloroglucinols demonstrated the importance of such compounds in creating functional polymers. These compounds exhibit high absorption coefficients, making them valuable in various polymer-based applications (Xi, Basset, & Vogl, 1984).
Chemical Synthesis and Reactions
The compound and its related derivatives are used in various chemical synthesis and reactions. For instance, in the study of solvolysis of different benzoyl chlorides, it was found that introducing methoxy groups into specific positions of the benzoyl chloride molecule could affect the rates of solvolysis. This has implications for the reactivity and stability of such compounds in chemical synthesis (Park & Kevill, 2011).
Halogen Bonding in Crystallography
In crystallography, compounds similar to this compound can be used to study halogen bonding. Research on 4-bromo-3,5-di(methoxy)benzoic acid revealed how methoxy substituents influence the strength of Br ... Br type II halogen bonds. This is significant for understanding the molecular interactions in crystal structures (Raffo et al., 2016).
properties
IUPAC Name |
3-bromo-5-methoxy-4-propoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUORCHDPYWAFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260371 | |
Record name | 3-Bromo-5-methoxy-4-propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160250-42-9 | |
Record name | 3-Bromo-5-methoxy-4-propoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methoxy-4-propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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